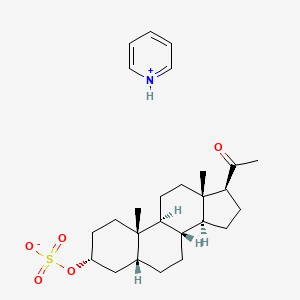

Pregnanolone Sulfate Pyridinium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pregnanolone sulfate, including its enantiomers, can be synthesized using asymmetric total synthesis approaches. Vojtěch Kapras et al. (2018) developed a method involving organocatalytic Robinson annulation and a unique method for constructing the cyclopentane D-ring. This method produces pregnanolone sulfate enantiomers with notable biological activity at the NMDA receptor (Kapras et al., 2018).

Molecular Structure Analysis

The molecular structure of PAS significantly influences its activity at neurotransmitter receptors. Studies such as those by Cassandra L. Kussius et al. (2009) provide insights into the effects of PAS at a molecular level, particularly in the context of its interaction with NMDA receptors (Kussius et al., 2009).

Chemical Reactions and Properties

The reactivity of PAS and its interactions with other chemical entities are crucial for understanding its pharmacological profile. For instance, its ability to desensitize activated NMDA receptors, as observed by Kussius et al. (2009), is a key chemical property (Kussius et al., 2009).

Physical Properties Analysis

The physical properties of PAS, such as solubility, stability, and crystallization behavior, are important for its formulation and therapeutic application. However, specific studies focusing on the physical properties of PAS were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of PAS, including its reactivity, stability under various conditions, and interaction with biological molecules, are essential for its pharmacological efficacy. Studies like that of Kussius et al. (2009) and Kapras et al. (2018) provide insights into its chemical behavior, particularly in the context of neuroprotection and receptor modulation (Kussius et al., 2009); (Kapras et al., 2018).

科学的研究の応用

Therapeutic Potential in Stress-Related Diseases

Research highlights the therapeutic potential of neuroactive steroids like allopregnanolone, and its precursors pregnenolone and progesterone, in treating various stress-related diseases, including post-traumatic stress disorder (PTSD), depression, and alcohol use disorders (AUDs). These compounds exhibit pleiotropic actions that are crucial for recovery across a broad spectrum of illnesses, primarily through their modulation of GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling. The review underscores the importance of understanding the multifaceted roles of these neurosteroids in both the prevention and treatment of stress-related conditions, suggesting a foundational approach to leveraging endogenous neurosteroid mechanisms for therapeutic benefit (Boero, Porcu, & Morrow, 2019).

Role in Depression and Antidepressant Action

Studies have indicated that 3α-reduced neurosteroids, including allopregnanolone and pregnanolone, play a critical role in modulating the GABA_A receptor, influencing the neuropsychopharmacological properties relevant to depression and the action of antidepressants. These neurosteroids are implicated in the etiology of major depressive disorder and are considered to contribute to the antidepressant effects seen in clinical therapy. This suggests their deficiency or dysregulation may be involved in depression's pathophysiology, with potential therapeutic implications for treating depressive symptoms through neurosteroid level modulation (Uzunova, Sampson, & Uzunov, 2006).

Implications in Drug Metabolism and Resistance

PXR (pregnane X receptor) plays a central role in metabolizing xenobiotics and endobiotics, with pregnanolone sulfate pyridinium salt potentially influencing PXR activity. Studies suggest that modulating PXR activity could impact the metabolic pathways relevant to diseases like cancer, where PXR activation may induce drug resistance. This underlines the importance of understanding PXR's role in drug metabolism and the potential therapeutic applications of targeting PXR to mitigate adverse metabolic phenotypes and enhance treatment efficacy in cancer therapeutics (Mani, Dou, & Redinbo, 2013).

PTSD and Neurosteroid Metabolites

The therapeutic effects of neurosteroids and their metabolites are also considered in the context of posttraumatic stress disorder (PTSD), where deficient levels of GABAergic neurosteroids like allopregnanolone (Allo) and pregnanolone (PA) may contribute to PTSD symptoms. The modulation of GABA_A receptors and NMDA receptor function by these neurosteroids suggests a potential therapeutic pathway for enhancing learning and memory processes critical to PTSD recovery, highlighting the importance of timing and dosage in using Allo or Allo analogs to facilitate treatment (Rasmusson, Pineles, Kayla D Brown, & Pinna, 2021).

作用機序

Target of Action

Pregnanolone Sulfate Pyridinium Salt is an endogenous neurosteroid . Its primary targets are N-Methyl-D-Aspartate receptors (NMDARs) and Transient Receptor Potential (TRP) channels . These targets play crucial roles in neuronal signaling, synaptic plasticity, and neuroprotection .

Mode of Action

This compound acts as a positive allosteric modulator of NMDARs . It accesses the receptor via the membrane and its binding site is different from that of cholesterol . The compound interacts with specific residues on the GluN1 and GluN2B subunits of the NMDAR . This interaction stabilizes the open-state position of the GluN1 M3 helices, thereby potentiating NMDAR function .

Biochemical Pathways

This compound modulates a variety of ion channels, transporters, and enzymes . It is also the source and starting point for subsequent steroid synthesis pathways . The modulation of these biochemical pathways can have downstream effects on neuronal signaling and synaptic plasticity .

Result of Action

The potentiation of NMDAR function by this compound can have several molecular and cellular effects. For instance, it can enhance synaptic transmission and plasticity . Moreover, the compound has been implicated in neuroprotection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the modulation of GABA A receptor by neuroactive steroids depends on the cholesterol content of the plasma membrane . .

将来の方向性

Neurosteroids like pregnanolone and pregnanolone sulfate have multiple promising clinical applications . They may contribute to the therapeutic potential in the treatment of disorders of the glutamate system . There is also considerable interest in drugs that enhance NMDAR function and could compensate for receptor hypofunction associated with certain neuropsychiatric disorders .

生化学分析

Biochemical Properties

Pregnanolone Sulfate Pyridinium Salt plays a significant role in biochemical reactions, particularly in neuronal signaling. It interacts with NMDA receptors, a type of protein that plays a key role in regulating synaptic plasticity and memory function .

Cellular Effects

This compound has profound effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of NMDA receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMDA receptors, leading to their inhibition. This interaction can result in changes in gene expression and cellular metabolism .

特性

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-GEVXNLERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)